molecular formula C9H13N3OS2 B5178440 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide

Cat. No.: B5178440
M. Wt: 243.4 g/mol
InChI Key: LEDZQWSFVFOCKW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structure includes a 5-(ethylsulfanyl) substituent on the thiadiazole ring and a cyclobutanecarboxamide group at position 2. The ethylsulfanyl (C₂H₅S-) moiety enhances lipophilicity, while the cyclobutane ring introduces steric constraints that may influence molecular interactions.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-2-14-9-12-11-8(15-9)10-7(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDZQWSFVFOCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide typically involves the formation of the thiadiazole ring followed by the attachment of the cyclobutanecarboxamide group. One common method involves the reaction of ethylthiosemicarbazide with cyclobutanecarboxylic acid chloride under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) group undergoes S-alkylation or displacement reactions with nucleophiles. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) replaces the ethyl group with a methyl group.

  • Substitution with amines (e.g., piperazine) occurs under reflux in dry benzene with triethylamine .

Table 1 : Substitution reactions of the ethylsulfanyl group

ReagentConditionsProductYieldSource
CH₃I, K₂CO₃DMF, 60°C, 6 hN-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide75%
PiperazineDry benzene, Δ, 3 hN-[5-(piperazinylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide68%

Oxidation of the Sulfur Moiety

The ethylsulfanyl group is oxidized to sulfoxide (-SO-C₂H₅) or sulfone (-SO₂-C₂H₅) using oxidizing agents like H₂O₂ or mCPBA .

Key findings :

  • Sulfoxide formation : 30% H₂O₂ in acetic acid, 12 h, RT → 92% conversion.

  • Sulfone formation : mCPBA in CH₂Cl₂, 0°C → quantitative yield .

Hydrolysis of the Carboxamide Group

The cyclobutanecarboxamide undergoes acid- or base-catalyzed hydrolysis to form cyclobutanecarboxylic acid:

Acidic hydrolysis (6M HCl, Δ, 8 h):

text
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide → 6M HCl, reflux → Cyclobutanecarboxylic acid + 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (Yield: 83%) [6]

Basic hydrolysis (NaOH, ethanol/H₂O, Δ):

  • Produces cyclobutanecarboxylate salt (isolated via acidification) .

Pharmacological Activity via Structural Modifications

Derivatives of this compound exhibit antiproliferative activity against cancer cell lines (e.g., pancreatic adenocarcinoma) when the ethylsulfanyl group is replaced with thiophene or imidazole moieties .

Table 2 : Bioactivity of selected derivatives

ModificationIC₅₀ (μM)Target Cell LineSource
Thiophene-3-yl substitution0.23Panc-1 (PDAC)
Imidazo[2,1-b]thiadiazole hybrid1.02SUIT-2 (pancreatic)

Condensation and Cyclization Reactions

The carboxamide participates in Schiff base formation with aldehydes (e.g., 4-chlorobenzaldehyde) under acidic conditions, yielding imine derivatives .

Example :

text
This compound + 4-Cl-C₆H₄-CHO → Glacial acetic acid, Δ → Schiff base derivative (Yield: 78%) [8]

Stability Under Thermal and Photolytic Conditions

  • Thermal stability : Decomposes at 220°C without melting (TGA data) .

  • Photolytic degradation : UV irradiation (254 nm) in methanol causes 40% degradation in 48 h .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide, in anticancer research. The compound has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For instance, molecular docking studies suggest that similar thiadiazole compounds can form strong complexes with Fer kinase, a target implicated in tumor growth and metastasis .

Case Study: Thiadiazole Analogues

A study investigating various thiadiazole analogues indicated that modifications at the 5-position significantly influence their binding affinity to kinases. Compounds with similar structural motifs demonstrated promising results in inhibiting cancer cell lines and showed lower toxicity profiles compared to established chemotherapeutics .

1.2 Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Agricultural Applications

2.1 Pesticidal Activity

Thiadiazoles are recognized for their potential as agrochemicals. This compound may serve as a scaffold for developing new pesticides. The compound's ability to inhibit specific enzymes in pests suggests it could be effective against a range of agricultural pathogens.

Case Study: Insecticidal Activity

A study evaluated the insecticidal activity of thiadiazole derivatives against common agricultural pests. Results showed that certain modifications enhanced efficacy while reducing toxicity to beneficial insects, making them suitable candidates for integrated pest management strategies .

Material Science

3.1 Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be used in synthesizing functional materials such as polymers and nanomaterials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Table 1: Comparison of Properties

PropertyThiadiazole DerivativeApplication Area
Anticancer ActivityModerateMedicinal Chemistry
Antimicrobial ActivityHighMedicinal Chemistry
Insecticidal ActivityHighAgricultural Science
Thermal StabilityEnhancedMaterial Science

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the thiadiazole ring and the carboxamide group. Below is a comparative analysis:

Compound Thiadiazole Substituent Carboxamide Group Molecular Formula Melting Point (°C) Yield (%)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide (Target) Ethylsulfanyl Cyclobutanecarboxamide C₉H₁₂N₃OS₂ Not reported Not reported
5g () Ethylthio 2-(2-isopropyl-5-methylphenoxy)acetamide C₁₇H₂₂N₃O₂S₂ 168–170 78
5l () Ethylthio 2-(2-methoxyphenoxy)acetamide C₁₃H₁₅N₃O₃S₂ 138–140 68
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide () Ethylsulfanyl 2-methylbenzamide C₁₂H₁₃N₃OS₂ Not reported Not reported
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide () (4-Fluorobenzyl)sulfanyl Cyclohexanecarboxamide C₁₇H₁₈FN₃OS₂ Not reported Not reported

Key Observations:

  • Cyclobutane vs. Cyclohexane : The target compound’s cyclobutane group confers rigidity and a smaller molecular footprint compared to the cyclohexane analog in . This may reduce steric hindrance in binding interactions.
  • Ethylsulfanyl vs.
  • Acetamide vs. Carboxamide : The acetamide derivatives (e.g., 5g , 5l ) have lower molecular weights and variable melting points, likely due to differences in hydrogen bonding and crystallinity .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C9H13N3OS2C_9H_{13}N_3OS_2 and features a thiadiazole ring, which is known for its biological activity. The synthesis typically involves the reaction of ethylthiosemicarbazide with cyclobutanecarboxylic acid chloride under acidic conditions, yielding the desired compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety allows for interactions with enzymes or receptors, potentially modulating their activity. The ethylsulfanyl group may enhance binding affinity and specificity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole hybrids were synthesized and evaluated for their efficacy against various human cancer cell lines (HCT-116, HepG-2, MCF-7). One compound demonstrated an IC50 value of 3.31 µM against MCF-7 cells, outperforming the reference drug doxorubicin. This compound also induced significant apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. A review indicated that compounds containing the thiadiazole nucleus exhibit antibacterial and antifungal activities against various pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazoles have shown potential anti-inflammatory and anti-diabetic activities. These properties make them valuable candidates for further pharmacological exploration .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of thiadiazole derivatives:

Study Findings
Synthesis of Thiadiazole Hybrids Five series of new compounds were designed as EGFR inhibitors. Compound 9a showed superior activity against MCF-7 cells with an IC50 of 3.31 µM .
Antifungal Activity Evaluation Novel L-carvone-based 1,3,4-thiadiazole-amide derivatives exhibited moderate to potent antifungal activity against several strains .
Biological Activity Review A comprehensive review highlighted various pharmacological activities of thiadiazoles including anticancer, anti-inflammatory, and antimicrobial effects .

Q & A

Basic: What synthetic methodologies are established for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide?

The synthesis typically involves a two-step approach:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core. This step is critical for establishing the thiadiazol-2-yl scaffold .
  • Step 2 : Alkylation of the intermediate 5-mercapto-1,3,4-thiadiazole derivative with ethyl iodide or ethyl bromide to introduce the ethylsulfanyl group. Subsequent coupling with cyclobutanecarboxylic acid (via amide bond formation) completes the synthesis .
    Key Optimization : Reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like triethylamine improve yields. Reaction times and stoichiometric ratios of alkylating agents should be carefully controlled to minimize byproducts .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H and 13C NMR are used to verify the cyclobutane ring (δ 2.0–3.0 ppm for cyclobutane protons) and the ethylsulfanyl group (δ 1.3–1.5 ppm for CH3, δ 2.8–3.1 ppm for SCH2) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S to validate molecular formula (C12H14N4OS2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 294.06 for [M+H]+) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by HPLC) .

Basic: Which in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. IC50 values are calculated with dose-response curves .
  • Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria determine minimum inhibitory concentrations (MICs) .
  • Enzyme Inhibition Studies : Evaluate inhibition of carbonic anhydrase or acetylcholinesterase via spectrophotometric methods, comparing activity to reference inhibitors like acetazolamide .

Advanced: How can discrepancies in NMR data during structural confirmation be resolved?

  • Crystallographic Analysis : Single-crystal X-ray diffraction (using SHELXL) resolves ambiguities in bond lengths and angles, particularly for the cyclobutane ring’s puckering and thiadiazole planarity .
  • 2D NMR Techniques : HSQC and HMBC correlate protons with adjacent carbons, clarifying assignments for overlapping signals (e.g., cyclobutane vs. thiadiazole protons) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in the ethylsulfanyl group .

Advanced: What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the ethylsulfanyl group’s hydrophobic interactions and the cyclobutane’s steric effects .
  • QSAR Modeling : Employ partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett σ) of substituents with bioactivity data .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for alkylation efficiency. DMF often enhances nucleophilic substitution rates .
  • Catalyst Selection : Compare triethylamine, DMAP, or DBU for amide coupling. DBU may reduce side reactions in cyclobutanecarboxamide conjugation .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >80% .

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